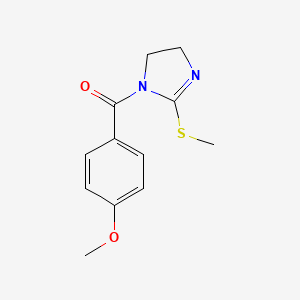
Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate” is a compound that belongs to the class of quinolines . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives like “Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate” often involves classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate” is characterized by a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has a molecular formula of C10H10N2 .Chemical Reactions Analysis
The chemical reactions involving “Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate” are likely to be similar to those of other quinoline derivatives. For example, quinoline derivatives can undergo various reactions at the ortho-, meta-, and para-positions of the phenyl ring .Physical And Chemical Properties Analysis
The compound “Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate” has a molecular weight of 158.2 . It is soluble in methanol . The compound has a melting point of 162-166 °C (lit.) and a boiling point of 333 °C (lit.) .Applications De Recherche Scientifique
Medicinal Chemistry: Antimalarial Agents
Quinoline derivatives like Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate have been extensively studied for their antimalarial properties. They serve as the backbone for many synthetic antimalarials, functioning by interfering with the heme detoxification pathway within the malaria parasite .
Organic Synthesis: Catalysts and Reagents
In synthetic organic chemistry, this compound can act as a catalyst or reagent in the synthesis of complex molecules. Its structure is particularly useful in facilitating reactions that form carbon-nitrogen bonds, which are crucial in the construction of a wide array of organic compounds .
Biological Research: Fluorescent Probes
Due to their fluorescent properties, compounds like Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate are used as probes in biological research. They help in visualizing and tracking biological processes in real-time under a microscope .
Pharmacology: Kinase Inhibitors
Quinoline derivatives are potential kinase inhibitors. They can modulate the activity of various kinases, which are enzymes that play a critical role in signaling pathways related to cancer and other diseases .
Agricultural Chemistry: Pesticides
The structural versatility of quinoline compounds allows them to be tailored for use as pesticides. They can be designed to target specific pests, reducing the impact on non-target species and the environment .
Environmental Science: Photocatalysts
In environmental applications, these compounds can act as photocatalysts in the degradation of pollutants. Their ability to harness light energy to initiate chemical reactions makes them valuable in purifying water and air .
Chemical Engineering: Process Optimization
Quinoline derivatives are used in chemical engineering to optimize various industrial processes. Their stability and reactivity can be leveraged to improve the efficiency and yield of chemical production .
Propriétés
IUPAC Name |
propan-2-yl 4-amino-2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8(2)18-14(17)10-4-5-13-11(7-10)12(15)6-9(3)16-13/h4-8H,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBXMQJETOGQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

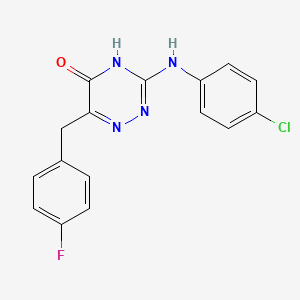

![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2974526.png)
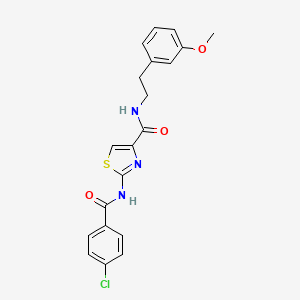
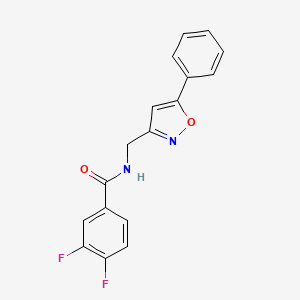
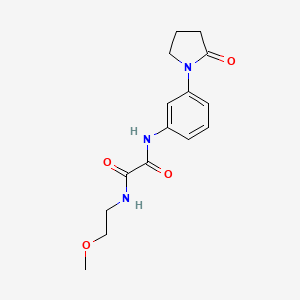

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2974532.png)
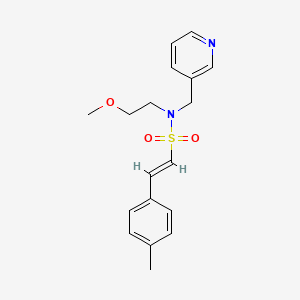
![6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2974535.png)

![N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-3-methylbenzamide](/img/structure/B2974538.png)
![N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2974541.png)
